molecular formula C9H13FN2O10P2 B10776794 2',3'-Dideoxy-3'-fluoro-urididine-5'-diphosphate

2',3'-Dideoxy-3'-fluoro-urididine-5'-diphosphate

Cat. No.: B10776794
M. Wt: 390.15 g/mol
InChI Key: WLQBZMZTRNPUDL-SHYZEUOFSA-N
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Description

2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate is a synthetic nucleoside analog that belongs to the class of organic pyrophosphates. This compound is characterized by the presence of a fluorine atom at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar.

Preparation Methods

The synthesis of 2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate typically involves multi-step organic synthesis. The process begins with the fluorination of uridine, followed by the removal of hydroxyl groups at the 2’ and 3’ positions. The final step involves the phosphorylation of the nucleoside to form the diphosphate ester. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and the use of specific catalysts to enhance yield and purity .

Chemical Reactions Analysis

2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Phosphorylation and Dephosphorylation: The diphosphate group can be added or removed under specific conditions. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.

Scientific Research Applications

2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate involves its incorporation into DNA or RNA, leading to chain termination. The fluorine atom at the 3’ position prevents the addition of subsequent nucleotides, thereby inhibiting DNA or RNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .

Comparison with Similar Compounds

2’,3’-Dideoxy-3’-fluoro-uridine-5’-diphosphate is unique due to its specific structural modifications. Similar compounds include:

Properties

Molecular Formula

C9H13FN2O10P2

Molecular Weight

390.15 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C9H13FN2O10P2/c10-5-3-8(12-2-1-7(13)11-9(12)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8H,3-4H2,(H,18,19)(H,11,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1

InChI Key

WLQBZMZTRNPUDL-SHYZEUOFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)F

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O)F

Origin of Product

United States

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